molecular formula C4H2AgNO2 B13740025 Silver 3-pyrroline-2,5-dione CAS No. 42867-30-1

Silver 3-pyrroline-2,5-dione

Cat. No.: B13740025
CAS No.: 42867-30-1
M. Wt: 203.93 g/mol
InChI Key: PZAKGHDKLNFRTD-UHFFFAOYSA-M
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Description

Silver 3-pyrroline-2,5-dione is a compound with the molecular formula C4H3AgNO2. It is a derivative of pyrroline, a five-membered nitrogen-containing heterocycle. The presence of silver in the compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silver 3-pyrroline-2,5-dione typically involves the reaction of 3-pyrroline-2,5-dione with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Silver 3-pyrroline-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silver 3-pyrroline-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of silver.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced biological activity.

    Industry: Utilized in the development of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of Silver 3-pyrroline-2,5-dione involves its interaction with biological molecules. The silver ion can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The pyrroline moiety can interact with various enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: Silver 3-pyrroline-2,5-dione stands out due to the presence of the silver ion, which imparts unique antimicrobial properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Biological Activity

Silver 3-pyrroline-2,5-dione is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and applications based on various research findings.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of silver salts with organic complexing agents such as pyrrolidine-2,5-dione or 3-pyrroline-2,5-dione. The synthesis typically involves the formation of a water-soluble silver complex that can be utilized in various applications, including electroplating and medicinal chemistry .

Table 1: Synthesis Overview

Reactants Conditions Products
Silver salt (e.g., AgNO₃)Stoichiometric inorganic baseThis compound complex
Pyrrolidine-2,5-dionepH 6-14Water-soluble silver complex

Biological Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. Specifically, compounds derived from 3-pyrroline-2,5-dione have shown promise in inhibiting various pathogens and modulating inflammatory responses.

Antimicrobial Activity

Silver complexes have demonstrated significant antimicrobial properties. In studies involving derivatives of pyrrolidine-2,5-dione, compounds exhibited moderate inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives against multiple strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through cytokine production assays. Compounds derived from this structure inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest inhibition was observed with specific derivatives at higher concentrations (100 µg/mL), indicating a dose-dependent response .

The biological activity of this compound can be attributed to its interaction with cellular targets. It is believed that the silver ion plays a crucial role in disrupting microbial cell membranes and interfering with metabolic processes. Additionally, the pyrroline structure may facilitate interactions with proteins involved in inflammatory pathways.

Properties

CAS No.

42867-30-1

Molecular Formula

C4H2AgNO2

Molecular Weight

203.93 g/mol

IUPAC Name

silver;5-oxopyrrol-2-olate

InChI

InChI=1S/C4H3NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H,(H,5,6,7);/q;+1/p-1

InChI Key

PZAKGHDKLNFRTD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)N=C1[O-].[Ag+]

Related CAS

541-59-3 (Parent)

Origin of Product

United States

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